molecular formula C19H15BrClNO2 B15076514 3-(5-(4-Bromophenyl)-2-furyl)-N-(3-chlorophenyl)propanamide CAS No. 853330-58-2

3-(5-(4-Bromophenyl)-2-furyl)-N-(3-chlorophenyl)propanamide

Cat. No.: B15076514
CAS No.: 853330-58-2
M. Wt: 404.7 g/mol
InChI Key: OBPVQWICCYZSHM-UHFFFAOYSA-N
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Description

3-(5-(4-Bromophenyl)-2-furyl)-N-(3-chlorophenyl)propanamide is an organic compound characterized by the presence of bromine, chlorine, and furan functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-Bromophenyl)-2-furyl)-N-(3-chlorophenyl)propanamide typically involves multi-step organic reactions. One common approach is the coupling of 4-bromophenyl and 3-chlorophenyl groups through a furan ring, followed by the introduction of a propanamide moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale-up processes. These methods aim to enhance efficiency, reduce waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(5-(4-Bromophenyl)-2-furyl)-N-(3-chlorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-(5-(4-Bromophenyl)-2-furyl)-N-(3-chlorophenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(5-(4-Bromophenyl)-2-furyl)-N-(3-chlorophenyl)propanamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-1-(4-Chlorophenyl)-1H-Pyrazol-5-Amine: Shares similar halogenated aromatic rings but differs in the core structure.

    3-(3-Bromophenyl)-2-(4-Chlorophenyl)-5-(2-Naphthyl)-5-Oxopentanenitrile: Contains similar bromine and chlorine substituents but has a different backbone.

Uniqueness

3-(5-(4-Bromophenyl)-2-furyl)-N-(3-chlorophenyl)propanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

853330-58-2

Molecular Formula

C19H15BrClNO2

Molecular Weight

404.7 g/mol

IUPAC Name

3-[5-(4-bromophenyl)furan-2-yl]-N-(3-chlorophenyl)propanamide

InChI

InChI=1S/C19H15BrClNO2/c20-14-6-4-13(5-7-14)18-10-8-17(24-18)9-11-19(23)22-16-3-1-2-15(21)12-16/h1-8,10,12H,9,11H2,(H,22,23)

InChI Key

OBPVQWICCYZSHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Br

Origin of Product

United States

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